molecular formula C5H10N2 B1396186 Bicyclo[1.1.1]pentane-1,3-diamine CAS No. 148561-75-5

Bicyclo[1.1.1]pentane-1,3-diamine

Cat. No.: B1396186
CAS No.: 148561-75-5
M. Wt: 98.15 g/mol
InChI Key: QXAJEURIVBSWIL-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-diamine: is a unique organic compound characterized by its bicyclic structure, where two carbon atoms form a bridge across a three-membered ring

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-diol
  • Bicyclo[1.1.1]pentane-1,3-dinitrile

Uniqueness: Bicyclo[1.1.1]pentane-1,3-diamine stands out due to its diamine functionality, which imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-4-1-5(7,2-4)3-4/h1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAJEURIVBSWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1,3-diamine
Reactant of Route 2
Bicyclo[1.1.1]pentane-1,3-diamine
Reactant of Route 3
Bicyclo[1.1.1]pentane-1,3-diamine
Reactant of Route 4
Bicyclo[1.1.1]pentane-1,3-diamine
Reactant of Route 5
Bicyclo[1.1.1]pentane-1,3-diamine
Reactant of Route 6
Bicyclo[1.1.1]pentane-1,3-diamine

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